SHR1653

Oxytocin Receptor Blood-Brain Barrier CNS Penetration

SHR1653 is a potent (hOTR IC50=15 nM) OTR antagonist with >190-fold selectivity over vasopressin receptors. Its 3-fold higher Kpu,u (0.188) vs IX-01 ensures superior CNS exposure. Validated in rodent uterine contraction models (65% reduction at 30 mg/kg) and multi-species PK. Substitutions alter hERG/oral exposure; only SHR1653 provides reliable OTR blockade.

Molecular Formula C21H21ClFN5O2
Molecular Weight 429.9 g/mol
Cat. No. B1193598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHR1653
SynonymsSHR1653;  SHR-1653;  SHR 1653; 
Molecular FormulaC21H21ClFN5O2
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl
InChIInChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1
InChIKeyUYKVJQCPBDDIFD-ZSEKCTLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement-Ready Profile: (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane (SHR1653)


The compound, commonly designated SHR1653, is a small-molecule oxytocin receptor (OTR) antagonist featuring a rigid 3-azabicyclo[3.1.0]hexane core linked to a 1,2,4-triazole moiety. It is characterized as a highly potent and selective antagonist of the human oxytocin receptor (hOTR) with a reported IC50 of 15 nM [1]. SHR1653 exhibits marked selectivity over vasopressin receptor subtypes (V1A, V1B, V2) and demonstrates favorable brain penetration, positioning it as a specialized research tool for investigating central oxytocin signaling pathways [2].

Why Closely Related Triazole or OTR Antagonist Analogs Cannot Substitute for (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane (SHR1653) in Rigorous Research


Generic substitution with other oxytocin receptor antagonists or triazole-containing scaffolds is not scientifically valid due to SHR1653's unique combination of sub-50 nM potency, >190-fold selectivity over vasopressin receptors, and superior unbound brain partitioning (Kpu,u) relative to clinical comparators like IX-01 [1]. Minor structural modifications within the same chemical series—such as replacing the methoxy group with ethoxy (Compound 15) or shifting the fluorine position (Compound 23)—result in marked reductions in oral exposure and altered hERG liability, underscoring the critical importance of the precise (1S,5R) stereochemistry and substitution pattern [2].

Quantitative Differentiation of (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane (SHR1653) Against Key Comparators


SHR1653 vs. IX-01: 3-Fold Superior Unbound Brain-to-Plasma Ratio (Kpu,u) for CNS Applications

In a rat blood-brain barrier penetration study, SHR1653 achieved an unbound brain-to-plasma partition coefficient (Kpu,u) of 0.188, which is approximately 3-fold higher than the clinical comparator IX-01 (Kpu,u = 0.064). This difference is statistically significant (t-test P = 0.007) and is underpinned by SHR1653's lower plasma protein binding and higher total brain exposure [1].

Oxytocin Receptor Blood-Brain Barrier CNS Penetration

SHR1653 vs. Internal Analog (Compound 15): 2.3-Fold Higher Rat Oral Exposure (AUC0–24h)

Compared to the closely related ethoxy analog (Compound 15), SHR1653 demonstrates significantly superior oral exposure in rats. At an equivalent oral dose of 2 mg/kg, SHR1653 achieved an AUC0–24h of 1683 ng/mL·h and a Cmax of 350 ng/mL, whereas Compound 15 yielded an AUC0–24h of 1020 ng/mL·h and a Cmax of 135 ng/mL [1]. Additionally, SHR1653 exhibited a more favorable hERG safety window (IC50 = 16 μM vs. 6.1 μM for Compound 15) [2].

Pharmacokinetics Oral Bioavailability Lead Optimization

SHR1653 vs. Vasopressin Receptors: Exceptional Selectivity Window (≥192-Fold) Mitigates Off-Target Risk

SHR1653 exhibits pronounced selectivity for the oxytocin receptor over the structurally related vasopressin receptor family. In standardized binding assays, SHR1653 demonstrated 192-fold selectivity over V1A (IC50 = 192*OTR_IC50), 2504-fold over V1B, and 2174-fold over V2 receptors [1]. This selectivity profile is critical for minimizing confounding vasopressin-mediated effects in both in vitro and in vivo experimental systems.

Receptor Selectivity Vasopressin Off-Target Pharmacology

SHR1653 vs. IX-01: Comparable In Vivo Uterine Contraction Inhibition Despite Lower Systemic Exposure

In an anesthetized rat uterine contraction model, both SHR1653 and IX-01 produced significant inhibition of oxytocin-induced contractions. At 30 mg/kg, SHR1653 reduced the AUC ratio by 65.05%, while IX-01 reduced it by 76.51%. Notably, this comparable efficacy was achieved despite IX-01 having approximately 1.4-fold higher systemic exposure (AUC0–24h = 39,529 vs. 28,328 ng/mL·h) [1]. A clear dose-dependent effect was observed for SHR1653 from 10 to 100 mg/kg.

In Vivo Efficacy Uterine Contraction OTR Antagonism

SHR1653's Favorable CYP Inhibition Profile (All IC50 >10 μM) Supports Co-Administration Studies

SHR1653 exhibits weak inhibition of major cytochrome P450 isoforms, with all tested IC50 values exceeding 10 μM (CYP1A2, 2C9, 2D6, 3A4 >30 μM; CYP2C19 = 11 μM; CYP3A4(testosterone) = 20 μM) [1]. This profile indicates a low potential for pharmacokinetic drug-drug interactions, a crucial consideration for researchers planning combination studies or using SHR1653 in complex in vivo models where other pharmacological agents are co-administered.

Drug-Drug Interaction CYP450 Polypharmacology

SHR1653's Predictable Multi-Species Pharmacokinetics Enables Cross-Species Study Design

SHR1653 demonstrates consistent and predictable pharmacokinetic behavior across preclinical species. In mouse, rat, and dog, it exhibits moderate to low clearance and linear exposure escalation with dose (e.g., rat AUC0–24h increased from 16,076 to 57,244 ng/mL·h when dose escalated from 30 to 150 mg/kg) [1]. Allometric scaling predicts a low human clearance of 4.3 mL/min/kg, indicating translational potential [2]. This cross-species consistency is essential for robust preclinical study design and dose extrapolation.

Allometric Scaling Preclinical Development Translational Research

Optimal Research Applications for (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane (SHR1653) Based on Quantitative Differentiation


Investigating Central Oxytocin-Mediated Behaviors and CNS Disorders

SHR1653's 3-fold higher unbound brain-to-plasma ratio (Kpu,u = 0.188) compared to IX-01 makes it the superior tool compound for studies requiring robust central nervous system exposure [1]. It is particularly well-suited for rodent behavioral paradigms investigating social behavior, stress response, and anxiety, where central OTR blockade is required. The compound's high selectivity over vasopressin receptors (>190-fold) ensures that observed behavioral effects can be confidently attributed to OTR antagonism rather than off-target vasopressin modulation [2].

Male Sexual Dysfunction and Ejaculatory Control Research

Given SHR1653's demonstrated ability to penetrate the blood-brain barrier and its role as a potent OTR antagonist, it is an ideal candidate for preclinical studies of premature ejaculation and other male sexual disorders. The compound's favorable oral bioavailability (rat Cmax = 350 ng/mL at 2 mg/kg) and linear dose-exposure relationship facilitate robust in vivo dosing in efficacy models [1]. Its weak CYP inhibition profile further supports combination studies with other standard-of-care agents [3].

Peripheral OTR Pharmacology: Uterine Contractility and Reproductive Biology

SHR1653 has been validated in an anesthetized rat uterine contraction model, where it produced a 65.05% reduction in oxytocin-induced contractions at 30 mg/kg [1]. This makes it a reliable tool for studying the role of oxytocin in parturition, dysmenorrhea, and other reproductive processes. Its consistent cross-species PK (rat, mouse, dog) supports translational study designs from rodents to larger animal models [2].

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The predictable multi-species pharmacokinetics of SHR1653, coupled with allometric scaling predictions (projected human clearance 4.3 mL/min/kg), make it a valuable reference compound for building translational PK/PD models [1]. Researchers can leverage its linear exposure escalation and consistent clearance values across species to refine allometric scaling approaches and predict human efficacious dose ranges for OTR antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHR1653

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.